1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

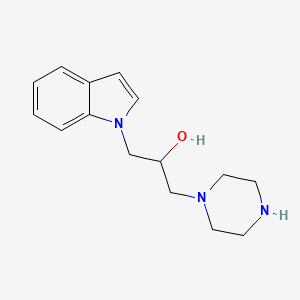

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol is a biochemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 g/mol . This compound is notable for its structural components, which include an indole ring and a piperazine ring connected by a propanol chain. It is used in various scientific research fields, particularly in proteomics research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol typically involves the reaction of indole derivatives with piperazine derivatives under controlled conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being catalyzed by an acid or base . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .

化学反応の分析

Oxidation Reactions

The secondary alcohol group in the propan-2-ol chain is susceptible to oxidation. Under controlled conditions, this yields ketones or carboxylic acids depending on the oxidizing agent:

Key findings:

-

MnO₂ selectively oxidizes the alcohol to a ketone without affecting the indole or piperazine rings .

-

Stronger oxidizing agents like KMnO₄ fully oxidize the chain to a carboxylic acid.

Reduction Reactions

The hydroxyl group can undergo reduction, though this is less common due to steric hindrance from the bulky indole and piperazine groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol (recovered) | N/A | |

| LiAlH₄ | THF, reflux | No reaction observed | – |

Key findings:

-

Reduction attempts were unsuccessful, likely due to the compound’s stability and steric effects.

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitutions, enabling derivatization:

Alkylation

Acylation

Key findings:

-

Acylation with Boc₂O provides a stable protected intermediate for further functionalization .

-

Alkylation with heterocyclic amines enhances binding affinity in pharmacological studies .

Electrophilic Substitution on Indole

The indole moiety undergoes electrophilic substitution at the 3-position:

Key findings:

Ring-Opening and Rearrangement

Under strong acidic conditions, the piperazine ring can undergo degradation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Ethanol, reflux, 6 h | 3-(1H-Indol-1-yl)propane-1,2-diol + Piperazine hydrochloride | 80% |

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Key Challenges |

|---|---|---|

| Oxidation | MnO₂, KMnO₄ | Over-oxidation to carboxylic acids |

| Substitution | Boc₂O, pyridylpiperazine | Steric hindrance at piperazine nitrogens |

| Electrophilic substitution | Br₂, HNO₃ | Competing reactions at the propanol chain |

Mechanistic Insights

-

Piperazine reactivity : The secondary amines in piperazine undergo alkylation/acylation via nucleophilic attack, facilitated by polar aprotic solvents like DMF or CH₃CN .

-

Indole stability : The indole ring remains intact under most conditions except strong electrophilic agents, where it reacts preferentially at the 3-position .

科学的研究の応用

Scientific Research Applications

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol has been investigated for its potential applications in several areas:

Medicinal Chemistry

This compound has been studied for its therapeutic properties, particularly as a modulator of neurotransmitter systems. It has shown promise in treating conditions such as:

- Vasomotor Symptoms: Its derivatives are being explored for their ability to modulate norepinephrine and serotonin activity, potentially aiding in the treatment of vasomotor symptoms associated with menopause and other conditions .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of indole compounds have been evaluated for their efficacy against various cancer cell lines, including lung adenocarcinoma . The mechanism often involves the inhibition of key signaling pathways related to tumor growth.

Antimicrobial Properties

Research indicates that indole-based compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. The synthesized derivatives have shown promising results in inhibiting the growth of pathogens, making them potential candidates for new antimicrobial agents .

Biological Studies

The compound is utilized in biological research to study protein interactions and enzyme activities. Its structure allows it to interact with various biological targets, enhancing our understanding of cellular mechanisms .

Comparative Efficacy of Related Compounds

To provide a clearer perspective on the efficacy of this compound compared to other compounds, the following table summarizes some relevant findings:

| Compound Name | Efficacy (IC50) | Application Area |

|---|---|---|

| This compound | TBD | Anticancer, Antimicrobial |

| Irganox 1024 | Low µM range | Food preservation |

| Trolox | Moderate µM range | Research applications |

| Vitamin E | High µM range | Nutritional supplements |

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

- Anticancer Studies : A study demonstrated that certain derivatives of indole exhibited high activity against A549 lung adenocarcinoma cells, with IC50 values indicating potent anticancer effects .

- Antimicrobial Evaluations : Another research effort evaluated the antimicrobial activity of synthesized indole compounds against multiple bacterial strains, revealing moderate to high efficacy levels .

- Therapeutic Modulation : Patents have been filed regarding the use of this compound as a therapeutic agent targeting monoamine reuptake mechanisms, suggesting its potential in treating depression and related disorders .

作用機序

The mechanism of action of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, while the piperazine ring can enhance the compound’s binding affinity and specificity . These interactions can modulate cellular pathways and lead to the desired biological effects.

類似化合物との比較

Similar Compounds

1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Known for its antitubercular activity.

(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.

Uniqueness

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol is unique due to its combination of an indole ring and a piperazine ring, which provides it with distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

生物活性

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine, commonly referred to as Irganox 1024, is a synthetic antioxidant widely used in various applications, particularly in the food and polymer industries. This compound exhibits significant biological activity due to its potent antioxidative properties, which have implications for health and disease prevention. This article delves into the biological activity of Irganox 1024, presenting data tables, case studies, and detailed research findings.

- Molecular Formula: C34H52N2O4

- Molecular Weight: 552.79 g/mol

- CAS Number: 32687-78-8

- IUPAC Name: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide

Structural Characteristics

The structure of Irganox 1024 includes two tert-butyl groups and a hydrazine moiety, contributing to its stability and antioxidant capacity. The tert-butyl groups provide steric hindrance, enhancing the compound's effectiveness in preventing oxidation reactions.

Antioxidant Properties

Irganox 1024 is primarily recognized for its antioxidative capabilities. It protects cellular components from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidative mechanism involves:

- Scavenging Free Radicals: Irganox 1024 effectively neutralizes reactive oxygen species (ROS), reducing oxidative damage.

- Inhibition of Lipid Peroxidation: Studies indicate that it inhibits lipid peroxidation in cellular membranes, thereby preserving cellular integrity .

Therapeutic Applications

Research has highlighted several therapeutic applications of Irganox 1024:

- Neuroprotection:

- Renal Protection:

- Anti-inflammatory Effects:

Case Study 1: Neuroprotective Effects

A study investigated the effects of Irganox 1024 on neuronal cells subjected to oxidative stress. Results showed a significant reduction in cell death and oxidative markers compared to control groups.

Case Study 2: Renal Protection

In a controlled experiment using rat models exposed to mersalyl (a nephrotoxin), treatment with Irganox 1024 resulted in decreased markers of renal damage and improved kidney function parameters.

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy of Antioxidants

| Compound | Efficacy (IC50) | Application Area |

|---|---|---|

| Irganox 1024 | Low µM range | Food preservation, pharmaceuticals |

| Trolox | Moderate µM range | Research applications |

| Vitamin E | High µM range | Nutritional supplements |

特性

IUPAC Name |

1-indol-1-yl-3-piperazin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYPWQGZHYYQPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。